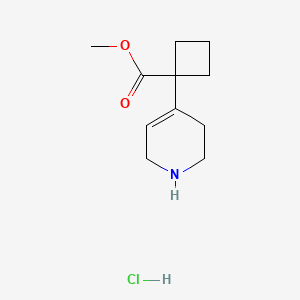

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride” is a complex organic compound. The exact description of this compound could not be found .

Synthesis Analysis

The specific synthesis process for this compound is not available in the data I have .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the data I have .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the data I have .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride is a compound with potential applications in chemical synthesis, due to its structure that includes a cyclobutane ring and a tetrahydropyridinyl moiety. Research has explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, leading to products like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). These derivatives have implications in pharmacology and material science due to their diverse structural and functional properties.

Pharmacological Applications

While the specific compound Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride has not been directly associated with pharmacological studies, related tetrahydropyridine compounds have been examined for their potential biological activities. For example, research has focused on the biochemical and pharmacological characterization of tetrahydro-β-carboline derivatives, exploring their relevance as neurotoxins and their possible links to neurodegenerative diseases such as Parkinson's disease (Riederer et al., 2002). This suggests that derivatives of Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride could be of interest in the development of neurological disorder models or therapeutic agents.

Material Science and Catalysis

Compounds containing the tetrahydropyridin-4-yl moiety, like Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride, may also find applications in material science, particularly in the synthesis of novel polymeric materials or as ligands in catalytic systems. For instance, coordination polymers and their photocycloaddition products have been studied for selective luminescence sensing and dye absorption (Hu et al., 2015). Although not directly related, these studies highlight the potential utility of structurally complex molecules in developing new materials with specific optical or chemical properties.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that primarily targets dopaminergic neurons .

Mode of Action

In dopaminergic neurons, MPTP and possibly our compound of interest, block the mitochondrial complex I, leading to mitochondrial dysfunction . This blockage causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

Biochemical Pathways

The compound’s action affects the mitochondrial electron transport chain by blocking complex I . This blockage disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress .

Pharmacokinetics

Mptp, a structurally similar compound, is known to cross the blood-brain barrier and is metabolized to mpp+ (1-methyl-4-phenylpyridinium), which can cause free radical production in vivo and lead to oxidative stress .

Result of Action

The compound’s action leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

Eigenschaften

IUPAC Name |

methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h3,12H,2,4-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZONPRWIFZADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile](/img/structure/B2760063.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2760068.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)

![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)